Cas no 62755-62-8 (1-(3-phenoxyphenyl)piperazine)

1-(3-Phenoxyphenyl)piperazine is a chemical compound featuring a piperazine core substituted with a 3-phenoxyphenyl group. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as an intermediate in the synthesis of bioactive molecules. Its aromatic and heterocyclic components contribute to favorable binding interactions, making it useful in the development of ligands for receptor studies. The compound exhibits stability under standard conditions and can be further functionalized, enabling tailored modifications for specific research or industrial needs. Its well-defined synthetic pathway ensures consistent purity and reproducibility, supporting its utility in medicinal chemistry and material science applications.
1-(3-phenoxyphenyl)piperazine structure
1-(3-phenoxyphenyl)piperazine structure
Product Name:1-(3-phenoxyphenyl)piperazine
CAS No:62755-62-8
MF:C16H18N2O
MW:254.326923847198
CID:432470
PubChem ID:18412155
Update Time:2025-10-28

1-(3-phenoxyphenyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-(3-phenoxyphenyl)-
    • 1-(3-phenoxyphenyl)piperazine
    • 62755-62-8
    • AKOS011052269
    • SCHEMBL4671118
    • EN300-1869740
    • 1-(3-phenoxyphenyl)-piperazine
    • DTXSID50593518
    • QWQYYAIDROPGTC-UHFFFAOYSA-N
    • Inchi: 1S/C16H18N2O/c1-2-6-15(7-3-1)19-16-8-4-5-14(13-16)18-11-9-17-10-12-18/h1-8,13,17H,9-12H2
    • InChI Key: QWQYYAIDROPGTC-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1)C1=CC=CC(=C1)N1CCNCC1

Computed Properties

  • Exact Mass: 254.14204
  • Monoisotopic Mass: 254.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 24.5Ų

Experimental Properties

  • PSA: 24.5

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Additional information on 1-(3-phenoxyphenyl)piperazine

Comprehensive Overview of 1-(3-phenoxyphenyl)piperazine (CAS No. 62755-62-8): Properties, Applications, and Industry Insights

1-(3-phenoxyphenyl)piperazine, identified by its CAS number 62755-62-8, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound belongs to the piperazine derivatives family, a class known for its versatile applications in drug discovery and material science. With a molecular structure combining a phenoxy phenyl group and a piperazine ring, it exhibits unique physicochemical properties that make it valuable for synthetic and medicinal chemistry.

In recent years, the demand for high-purity 1-(3-phenoxyphenyl)piperazine has surged due to its role as a key intermediate in the synthesis of bioactive molecules. Researchers and manufacturers frequently search for terms like "62755-62-8 supplier", "1-(3-phenoxyphenyl)piperazine synthesis", and "piperazine derivatives applications", reflecting its industrial relevance. The compound's thermal stability and solubility profile further enhance its utility in optimizing reaction pathways for target molecules.

From an environmental and regulatory perspective, 1-(3-phenoxyphenyl)piperazine is classified as a non-hazardous material under standard handling conditions, aligning with global green chemistry initiatives. This aspect is critical for laboratories and industries seeking sustainable chemical alternatives, a trending topic in 2024. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity, ensuring compliance with Good Manufacturing Practices (GMP).

The compound's mechanism of action often involves receptor modulation, particularly in neurological and cardiovascular research. Queries like "1-(3-phenoxyphenyl)piperazine pharmacological effects" and "CAS 62755-62-8 in drug development" highlight its potential in designing novel therapeutics. Its structural flexibility allows for derivatization, enabling the creation of libraries for high-throughput screening (HTS) in drug discovery pipelines.

In material science, 62755-62-8 serves as a precursor for advanced polymers and coatings. Industry reports emphasize its role in enhancing UV resistance and mechanical durability in specialty materials. As innovation in smart materials accelerates, this compound's relevance continues to grow, particularly in sectors like aerospace and electronics encapsulation.

Storage and handling recommendations for 1-(3-phenoxyphenyl)piperazine include protection from moisture and prolonged exposure to light. Suppliers often provide technical data sheets (TDS) detailing its shelf life and compatibility with common solvents. These details are crucial for ensuring reproducibility in research and industrial applications, addressing common user concerns about compound degradation and batch-to-batch consistency.

Future prospects for CAS 62755-62-8 include explorations in catalysis and nanotechnology, where its molecular architecture could enable breakthroughs in heterogeneous catalyst design. The rise of AI-driven molecular modeling has further accelerated interest in such compounds, as computational tools predict novel applications faster than traditional methods. This intersection of chemistry and technology positions 1-(3-phenoxyphenyl)piperazine as a compound of enduring scientific value.

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